CDK8-IN-18

Description

BenchChem offers high-quality CDK8-IN-18 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CDK8-IN-18 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

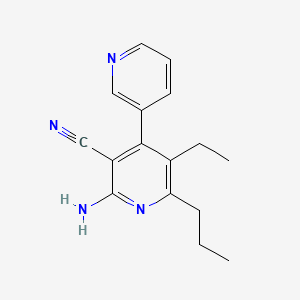

Molecular Formula |

C16H18N4 |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

2-amino-5-ethyl-6-propyl-4-pyridin-3-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C16H18N4/c1-3-6-14-12(4-2)15(11-7-5-8-19-10-11)13(9-17)16(18)20-14/h5,7-8,10H,3-4,6H2,1-2H3,(H2,18,20) |

InChI Key |

GVNIOZQBNBBPNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=C(C(=N1)N)C#N)C2=CN=CC=C2)CC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Cyclin-Dependent Kinase 8 (CDK8) Inhibition in Colon Cancer

Disclaimer: This document provides a comprehensive overview of the mechanism of action of Cyclin-Dependent Kinase 8 (CDK8) inhibitors in the context of colon cancer, based on publicly available scientific literature. Specific data for a molecule designated "CDK8-IN-18" is not available in the public domain. The information herein is synthesized from research on other CDK8 inhibitors and the role of CDK8 in colon cancer pathophysiology.

Introduction: CDK8 as a Therapeutic Target in Colon Cancer

Cyclin-Dependent Kinase 8 (CDK8) has emerged as a significant oncogene and a promising therapeutic target in colorectal cancer.[1][2][3] CDK8 is a subunit of the Mediator complex, which plays a crucial role in regulating the transcription of genes by RNA polymerase II.[2][4][5][6] In colon cancer, CDK8 is frequently amplified or overexpressed, and its elevated expression is correlated with increased patient mortality.[4][7][8][9] Unlike other CDKs involved in cell cycle progression, CDK8's primary role is in transcriptional regulation, making it a unique target for therapeutic intervention.[7] This guide delves into the molecular mechanisms through which inhibition of CDK8 exerts its anti-cancer effects in colon cancer, focusing on its impact on key signaling pathways, cellular processes, and the preclinical evidence supporting its development as a therapeutic strategy.

The Oncogenic Role of CDK8 in Colon Cancer

CDK8's role as an oncogene in colon cancer is multifaceted. It is a positive regulator of several key oncogenic signaling pathways, including the Wnt/β-catenin and serum response networks.[1][2][6] The gene for CDK8 is located in a region of the chromosome that is frequently amplified in colon cancers.[1][9] Suppression of CDK8 expression has been shown to inhibit the proliferation of colon cancer cells that have high levels of CDK8 and hyperactive β-catenin signaling.[1][2] Furthermore, CDK8 kinase activity is essential for the transformation driven by β-catenin and for the expression of several of its transcriptional targets.[1][2]

Core Mechanism of Action of CDK8 Inhibition

The therapeutic potential of targeting CDK8 in colon cancer stems from its ability to modulate multiple oncogenic signaling pathways and cellular processes.

Modulation of Key Signaling Pathways

The aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of the vast majority of colorectal cancers.[1][2][4] CDK8 acts as a positive regulator of this pathway.[1][2] Inhibition of CDK8 has been shown to reduce β-catenin-dependent transcriptional activity.[2] The kinase activity of CDK8 is necessary for its role in regulating β-catenin-dependent transcription and oncogenesis.[4][9] By inhibiting CDK8, the transcriptional output of the Wnt/β-catenin pathway is dampened, leading to reduced proliferation of colon cancer cells.[1][2] In some colon cancer cell lines, CDK8 interference did not completely suppress β-catenin expression, suggesting that while there is a strong link, other regulatory mechanisms may also be at play.[5]

While CDK8 inhibition has a modest effect on the growth of primary colon cancer cells, it significantly suppresses the metastatic growth of these cells, particularly in the liver.[7][8] This site-specific effect is mediated through the regulation of the TGFβ/SMAD pathway.[7][8] CDK8 inhibition leads to the downregulation of the matrix metalloproteinase (MMP) inhibitor TIMP3.[7][8] This occurs via a TGFβ/SMAD-driven expression of a microRNA, miR-181b, that targets TIMP3.[7][8] Concurrently, CDK8 inhibition leads to the induction of MMP9 in human colon cancer cells through the Wnt/β-catenin pathway.[7][8] This dual mechanism highlights a novel role for CDK8 in the negative regulation of gene expression and its specific importance in the context of liver metastasis.[7][8]

CDK8 is known to phosphorylate several members of the Signal Transducer and Activator of Transcription (STAT) family of proteins, including STAT1 and STAT3.[10][11] Specifically, CDK8 can phosphorylate STAT1 at serine 727 (S727) in response to interferon-gamma (IFN-γ).[10] This phosphorylation can either positively or negatively regulate the expression of over 40% of IFN-γ-responsive genes.[10] In the context of IL-6 signaling, CDK8 interacts with and phosphorylates STAT3, which can regulate the time STAT3 spends at gene loci, thereby fine-tuning its transcriptional activity.[11][12] Inhibition of CDK8 leads to a more sustained tyrosine phosphorylation of STAT3 and its retention in the nucleus.[11] The modulation of STAT signaling by CDK8 inhibitors represents another avenue through which these compounds can exert their anti-tumor effects.

Cellular Effects of CDK8 Inhibition

The effect of CDK8 inhibition on the proliferation of colon cancer cells can be context-dependent. While some studies report that CDK8 knockdown inhibits proliferation, others have found that CDK8/19 kinase inhibitors have little effect on cell growth in vitro.[7] However, suppression of CDK8 in colon cancer cells with elevated CDK8 levels has been shown to slow proliferation, reduce the fraction of cells in G1 and S phase, and increase the number of aneuploid cells without inducing apoptosis.[9] Other studies have shown that CDK8-specific siRNA can inhibit proliferation, promote apoptosis, and cause cell cycle arrest in the G0/G1 phase.[13]

Targeting CDK8 has been shown to sensitize colorectal cancer cells to radiation.[3] This effect is mediated by enhancing the transcriptional activity of E2F1, leading to increased expression of the pro-apoptotic gene APAF1.[3] This triggers the intrinsic apoptotic pathway, thereby increasing the sensitivity of cancer cells to ionizing radiation.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on CDK8 inhibition in colon cancer.

Table 1: Effect of CDK8 Inhibition on Colon Cancer Cell Lines

| Cell Line | Inhibitor/Method | Concentration | Effect | Reference |

| HCT116 | Senexin B | 1 µM | No significant effect on growth (5 days) | [7] |

| HT29 | Senexin B | 1 µM | No significant effect on growth (5 days) | [7] |

| SW480 | Senexin B | 1 µM | No significant effect on growth (5 days) | [7] |

| HCT116 | Senexin B | 1 µM | No decrease in colony number (14 days) | [7] |

| HT29 | Senexin B | 1 µM | No decrease in colony number (14 days) | [7] |

| HCT116 | CDK8 shRNA | - | Decreased proliferation | [7] |

| HCT116 | CDK8-siRNA | - | Apoptosis rate: 23.50 ± 1.20% (vs. 4.87 ± 1.48% in control) | [13] |

| HCT116 | CDK8-siRNA | - | G0/G1 phase cells: 65.77 ± 1.17% (vs. 50.20 ± 2.43% in control) | [13] |

Table 2: Effect of CDK8 Inhibition on Protein Phosphorylation

| Cell Line(s) | Inhibitor | Effect | Reference |

| HCT116, HT29, SW480 | Senexin B (1 µM, 3 hrs) | Decreased STAT1 S727 phosphorylation | [7] |

| Human CD4+ T helper 1 (Th-1) cells | CDK8 inhibitor | Reduced IL-6-induced STAT3 S727 phosphorylation | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on CDK8 inhibition.

Cell Viability Assay

-

Cell Seeding: Plate colon cancer cells (e.g., HCT116, HT29, SW480) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the CDK8 inhibitor or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 values.

Colony Formation Assay

-

Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells) in 6-well plates.

-

Treatment: Treat the cells with the CDK8 inhibitor or vehicle control. The treatment can be continuous or for a defined period.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Quantification: Wash the plates, allow them to dry, and count the number of colonies (typically defined as having >50 cells).

Western Blotting for STAT1 Phosphorylation

-

Cell Culture and Treatment: Culture colon cancer cells to 70-80% confluency. Pre-treat with the CDK8 inhibitor for a specified time (e.g., 1-3 hours).

-

Stimulation (Optional): Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 30 minutes to induce STAT1 phosphorylation.[14]

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-STAT1 (S727) and total STAT1. Use a loading control antibody (e.g., β-actin or GAPDH).

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

Conclusion and Future Directions

The inhibition of CDK8 presents a compelling therapeutic strategy for colon cancer, particularly for metastatic disease. The mechanism of action is complex, involving the modulation of multiple key oncogenic pathways, including Wnt/β-catenin, TGFβ/SMAD, and STAT signaling. The unique site-specific effect on liver metastases underscores the importance of understanding the tumor microenvironment in the context of CDK8 inhibition. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to CDK8 inhibitors and exploring combination therapies to enhance their efficacy. The development of potent and selective CDK8 inhibitors continues to be an active area of research, with the potential to offer a novel treatment modality for this challenging disease.

References

- 1. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]

- 2. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonizing CDK8 Sensitizes Colorectal Cancer to Radiation Through Potentiating the Transcription of e2f1 Target Gene apaf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of CDK8 and beta-catenin in colorectal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK8 Selectively Promotes the Growth of Colon Cancer Metastases in the Liver by Regulating Gene Expression of TIMP3 and Matrix Metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dundee.ac.uk [dundee.ac.uk]

- 12. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of cyclin-dependent kinase 8 specific siRNA on the proliferation and apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

role of CDK8-IN-18 in Wnt signaling pathway

An in-depth technical guide on the role of CDK8 inhibitors in the Wnt signaling pathway, with a focus on the potent and selective inhibitor class represented by compounds like CDK8-IN-18.

Introduction

The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development, stem cell pluripotency, and adult tissue homeostasis.[1][2] Aberrant activation of this pathway, most frequently through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, is a critical driver in numerous human cancers, particularly colorectal cancer (CRC).[3][4][5] In the canonical pathway, the stabilization and nuclear translocation of β-catenin lead to the formation of a transcriptional complex with TCF/LEF transcription factors, driving the expression of proliferative genes such as MYC and Cyclin D1.[1][6]

Cyclin-dependent kinase 8 (CDK8), along with its paralog CDK19, is a key transcriptional regulator.[7][8] It forms the kinase module of the Mediator complex, which acts as a crucial bridge between transcription factors and the RNA Polymerase II machinery.[6][8] In Wnt-driven cancers, CDK8 has been identified as an oncogene that is frequently amplified and overexpressed.[4][9] It functions as a positive regulator of β-catenin-dependent transcription, making it a compelling therapeutic target.[4][5][10] Potent and selective small molecule inhibitors, such as the class represented by CDK8-IN-18, are invaluable tools for dissecting the function of CDK8 and exploring its therapeutic potential.[11][12]

CDK8-IN-18: A Representative Potent and Selective CDK8 Inhibitor

CDK8-IN-18 represents a class of highly potent and selective inhibitors of CDK8 and its close homolog CDK19. These inhibitors are critical for elucidating the cellular functions of the CDK8 kinase activity. The quantitative data for a representative inhibitor of this class are summarized below.

Data Presentation

Table 1: Biochemical Potency and Selectivity of a Representative CDK8 Inhibitor

| Target | IC50 (nM) | Selectivity vs. CDK8/CycC | Assay Type | Reference |

|---|---|---|---|---|

| CDK8/CycC | 1.5 | - | Fluorescence Polarization | [13] |

| CDK19/CycC | 1.9 | ~1.3-fold | Kinase Assay | [14] |

| CDK9/CycT1 | 1100 | ~730-fold | Fluorescence Polarization / Kinase Assay |[13][14] |

Table 2: Kinase Panel Selectivity Profile

| Kinase Panel Screening | Result | Note | Reference |

|---|

| Profiling against 209 kinases at 1 µM | Excellent selectivity for CDK8. | The tested concentration is ~670-fold greater than the CDK8 IC50, highlighting high specificity. Key cell cycle CDKs (e.g., CDK1, CDK4) were not significantly inhibited. |[13][15] |

Table 3: Cellular Activity of Representative CDK8 Inhibitors

| Assay | Cellular Endpoint | EC50 / Effect | Cell Line | Reference |

|---|---|---|---|---|

| STAT1 Phosphorylation | Inhibition of p-STAT1 (Ser727) | < 10 nM | SW620 | [8][14] |

| Wnt Reporter Assay | Inhibition of TCF/LEF-luciferase | Potent Inhibition | SW620, LS174T | [8][12] |

| Cell Proliferation | Antiproliferative effects | Variable, potent in CDK8-amplified/β-catenin-dependent lines | HCT-116 |[4][15] |

Mechanism of Action: Modulation of Wnt Signaling by CDK8 Inhibition

In the absence of a Wnt signal ("OFF" state), cytoplasmic β-catenin is phosphorylated by a "destruction complex" comprising GSK3β, Axin, and APC, leading to its ubiquitination and subsequent proteasomal degradation.[1] The binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors triggers a cascade that disrupts this destruction complex.[1][3] This allows β-catenin to accumulate, translocate to the nucleus, and bind with TCF/LEF transcription factors to activate target gene expression ("ON" state).[16]

CDK8 plays a crucial role in the nucleus as a coactivator of β-catenin.[6][17] After β-catenin forms a complex with TCF/LEF on the DNA, the Mediator complex, containing the CDK8 kinase module, is recruited.[18] CDK8 then enhances transcriptional output through at least two proposed mechanisms:

-

Direct Phosphorylation: CDK8 can phosphorylate components of the transcriptional machinery or the β-catenin complex itself to promote robust gene expression.[10][19]

-

Inhibition of Repressors: CDK8 has been shown to phosphorylate and inactivate the transcriptional repressor E2F1, which can otherwise inhibit β-catenin activity.[9][10]

Inhibition of CDK8's kinase activity with a molecule like CDK8-IN-18 directly counteracts these co-activator functions. By preventing the phosphorylation of its key substrates, the inhibitor reduces β-catenin-driven transcription, leading to decreased expression of oncogenes like MYC and a reduction in cancer cell proliferation.[4][9]

Mandatory Visualization

Caption: The Canonical Wnt Signaling Pathway in "OFF" and "ON" states.

Caption: CDK8's role in Wnt-mediated transcription and its inhibition.

Experimental Protocols

Detailed methodologies are provided for key experiments used to characterize CDK8 inhibitors.

Protocol 1: Cellular Target Engagement (p-STAT1 Western Blot)

This assay measures the inhibition of a known direct substrate of CDK8, STAT1, providing a pharmacodynamic biomarker for target engagement in a cellular context.[12][14]

Caption: Experimental workflow for the p-STAT1 Western Blot assay.

Methodology:

-

Cell Seeding: Plate a human cancer cell line responsive to IFN-γ (e.g., SW620) in 6-well plates and allow them to adhere overnight.[20]

-

Inhibitor Treatment: Pre-treat cells with a dose range of CDK8-IN-18 (e.g., 0-1000 nM) or DMSO (vehicle control) for 1-2 hours.[20]

-

Stimulation: Induce robust STAT1 phosphorylation by stimulating cells with IFN-γ (e.g., 10 ng/mL) for 30 minutes.[14][20]

-

Lysis: Wash cells twice with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Electrophoresis and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.[20]

-

Immunoblotting: Block the membrane for 1 hour (e.g., in 5% non-fat milk in TBST). Incubate with primary antibodies against p-STAT1 (Ser727), total STAT1, and a loading control (e.g., GAPDH) overnight at 4°C.[20]

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

-

Analysis: Quantify band intensities. Normalize the p-STAT1 signal to the total STAT1 signal. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[20]

Protocol 2: Wnt/β-Catenin Pathway Reporter Assay

This protocol measures the functional output of inhibiting a CDK8-regulated pathway using a luciferase reporter driven by TCF/LEF response elements.[12]

Caption: Experimental workflow for the Wnt/β-catenin reporter assay.

Methodology:

-

Cell Seeding: Seed a Wnt-responsive cell line (e.g., SW480, Colo205) stably transfected with a TCF/LEF-luciferase reporter construct into white, opaque 96-well cell culture plates.[12]

-

Inhibitor Addition: The following day, add serial dilutions of CDK8-IN-18 or DMSO vehicle control to the wells.

-

Incubation: Incubate the plate for a period sufficient to observe changes in reporter activity (typically 24-72 hours) at 37°C in a CO2 incubator.

-

Lysis and Reagent Addition: Equilibrate the plate to room temperature. Add a luciferase assay reagent (e.g., Bright-Glo™) to lyse the cells and provide the substrate for the luciferase reaction.

-

Measurement: Measure the luminescence signal using a luminometer plate reader.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO-treated control wells. Determine the IC50 value by fitting the dose-response data to a non-linear regression curve.[12]

Conclusion

CDK8 is a clinically relevant oncogene in cancers driven by aberrant Wnt/β-catenin signaling.[4][21] Its role as a key coactivator of β-catenin-dependent transcription provides a clear mechanism-based rationale for therapeutic intervention. Potent and selective inhibitors like CDK8-IN-18 serve as indispensable chemical probes to further investigate the nuanced roles of CDK8 in transcription and disease. The data demonstrate that effective inhibition of CDK8 kinase activity translates to the suppression of oncogenic signaling pathways in cellular models. Continued exploration of this target may pave the way for novel therapeutic strategies in colorectal cancer and other malignancies characterized by β-catenin hyperactivity.[4][5]

References

- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]

- 6. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene - CDK8 [maayanlab.cloud]

- 8. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 17. CDK8: a positive regulator of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]

Unveiling CDK8-IN-18: A Technical Primer on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of CDK8-IN-18, a known inhibitor of Cyclin-Dependent Kinase 8 (CDK8). While a modest inhibitor, the exploration of its scientific background offers valuable insights for researchers in kinase inhibitor development.

Introduction to CDK8-IN-18

CDK8-IN-18, also identified as BRD-2299, is a small molecule inhibitor of CDK8 with a reported IC50 of 43 μM.[1][2] Its chemical identity is defined by the IUPAC name N-Methyl-3-[(1-methyl-1H-indazol-5-yl)methyl]-1H-indazole-5-carboxamide and the CAS number 1879980-97-8.[3] The molecular formula of CDK8-IN-18 is C18H17N5O.[3] The discovery and characterization of this compound are detailed in the patent WO2018027082 A1, filed by The Broad Institute, Inc., which describes its potential utility in treating inflammatory and autoimmune diseases.[2]

Discovery and Biological Activity

The discovery of CDK8-IN-18 is rooted in the broader effort to identify modulators of CDK8, a key transcriptional regulator implicated in various diseases, including cancer and inflammatory conditions. The patent literature suggests its potential application in the context of inflammation and autoimmunity.

Table 1: Biological Activity of CDK8-IN-18

| Target | Assay Type | Result (IC50) | Source |

| CDK8 | Biochemical_Assay | 43 μM | --INVALID-LINK-- |

Synthetic Chemistry

The synthesis of CDK8-IN-18, as inferred from related chemical structures and general synthetic strategies for similar compounds, likely involves a multi-step process culminating in the formation of the final indazole carboxamide structure. A plausible synthetic route is outlined below.

Experimental Protocol: General Synthesis of N-Methyl-3-[(1-methyl-1H-indazol-5-yl)methyl]-1H-indazole-5-carboxamide (CDK8-IN-18)

Step 1: Synthesis of (1-methyl-1H-indazol-5-yl)methanol

-

To a solution of 1-methyl-1H-indazole-5-carbaldehyde in a suitable solvent such as methanol (B129727), a reducing agent like sodium borohydride (B1222165) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (1-methyl-1H-indazol-5-yl)methanol.

Step 2: Synthesis of 5-(chloromethyl)-1-methyl-1H-indazole

-

(1-methyl-1H-indazol-5-yl)methanol is dissolved in a chlorinated solvent like dichloromethane.

-

A chlorinating agent, such as thionyl chloride or oxalyl chloride with a catalytic amount of dimethylformamide, is added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The solvent is removed under reduced pressure to afford 5-(chloromethyl)-1-methyl-1H-indazole, which may be used in the next step without further purification.

Step 3: Alkylation of methyl 3-methyl-1H-indazole-5-carboxylate

-

Methyl 3-methyl-1H-indazole-5-carboxylate is dissolved in an aprotic polar solvent like dimethylformamide.

-

A base, such as sodium hydride or potassium carbonate, is added to the solution.

-

5-(chloromethyl)-1-methyl-1H-indazole, dissolved in the same solvent, is then added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield methyl 3-((1-methyl-1H-indazol-5-yl)methyl)-1H-indazole-5-carboxylate.

Step 4: Saponification

-

The ester from the previous step is dissolved in a mixture of methanol and water.

-

An aqueous solution of a base, such as lithium hydroxide (B78521) or sodium hydroxide, is added.

-

The mixture is heated to reflux until the saponification is complete.

-

The reaction mixture is cooled and acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with water, and dried to give 3-((1-methyl-1H-indazol-5-yl)methyl)-1H-indazole-5-carboxylic acid.

Step 5: Amide Coupling

-

The carboxylic acid is dissolved in a suitable solvent like dimethylformamide.

-

A coupling agent, such as HATU or HBTU, and a base, such as N,N-diisopropylethylamine, are added.

-

Methylamine (as a solution in THF or as a hydrochloride salt) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

-

The reaction is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford CDK8-IN-18.

Mechanism of Action and Signaling Pathways

CDK8 is a component of the Mediator complex, a crucial interface between transcription factors and the RNA polymerase II machinery. By inhibiting CDK8, CDK8-IN-18 is presumed to modulate the transcription of specific genes.

Caption: Simplified CDK8 signaling pathway and the inhibitory action of CDK8-IN-18.

Experimental Workflow for Inhibitor Characterization

The characterization of a kinase inhibitor like CDK8-IN-18 typically follows a standardized workflow to determine its potency and selectivity.

Caption: General experimental workflow for the characterization of a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Assay (Illustrative Example)

This protocol provides a general framework for assessing the inhibitory activity of a compound against CDK8.

Objective: To determine the IC50 value of CDK8-IN-18 against CDK8 kinase.

Materials:

-

Recombinant human CDK8/CycC enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a generic peptide substrate like AMARAASAAALAARRR)

-

CDK8-IN-18 (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of CDK8-IN-18 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the CDK8/CycC enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of CDK8-IN-18 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

CDK8-IN-18 is a documented, albeit moderate, inhibitor of CDK8. The information available, primarily from patent literature, provides a foundation for understanding its basic biochemical activity and a plausible synthetic route. While not a highly potent tool compound, the study of CDK8-IN-18 and its analogs can contribute to the broader knowledge base for the development of more effective and selective CDK8 inhibitors for therapeutic applications. Further research would be necessary to fully elucidate its cellular and in vivo effects.

References

CDK8-IN-18: A Technical Guide for a Chemical Probe Targeting CDK8/19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) and its close paralog, CDK19, have emerged as critical regulators of gene transcription, playing pivotal roles in various signaling pathways implicated in cancer and other diseases. As components of the Mediator complex, CDK8 and CDK19 act as a molecular bridge between transcription factors and the RNA polymerase II machinery. Their dysregulation has been linked to oncogenic processes, making them attractive targets for therapeutic intervention. Chemical probes are indispensable tools for dissecting the biological functions of these kinases and for validating their therapeutic potential. This technical guide focuses on CDK8-IN-18, a chemical probe for CDK8 and CDK19, providing a comprehensive overview of its properties and the methodologies for its characterization.

CDK8-IN-18 is a potent and selective inhibitor of CDK8 and also modulates CDK19.[1][2][3] Its CAS number is 1879980-97-8.[4] While detailed public data on CDK8-IN-18 is emerging, this guide provides the available quantitative information and outlines established experimental protocols for the characterization of such inhibitors.

Data Presentation

Quantitative data for CDK8-IN-18 is summarized below. For comparative purposes, data for other well-characterized CDK8/19 inhibitors are also presented.

Table 1: Properties of CDK8-IN-18

| Property | Value | Reference |

| Compound Name | CDK8-IN-18 (also known as ZINC584617986, BRD-2299) | [1][5] |

| CAS Number | 1879980-97-8 | [4] |

| Molecular Formula | C18H17N5O | [4] |

| Molecular Weight | 319.37 | [4] |

| IUPAC Name | N-Methyl-3-[(1-methyl-1H-indazol-5-yl)methyl]-1H-indazole-5-carboxamide | [4] |

| Target(s) | CDK8, CDK19 | [1][2] |

| IC50 (CDK8) | 43 µM | [5] |

Table 2: Comparative Biochemical and Cellular Potency of Representative CDK8/19 Inhibitors

| Compound Name | Target(s) | IC50 (nM) | Kd (nM) | Cellular Assay (Example) | Cellular Potency (nM) | Reference |

| Cdk8-IN-1 | CDK8 | 0.46 | 46 | Antitumor activity (RPMI8226 cells) | GI50: 0.43-2.5 | [6] |

| CDK19 | 0.99 | 25 | [6] | |||

| CCT251545 | CDK8 | - | 2 | WNT signaling reporter assay | pIC50: ~7.5 | [6] |

| CDK19 | - | - | [6] | |||

| BI-1347 | CDK8 | 1.1 | - | STAT1 S727 phosphorylation | - | [7][8] |

| CDK19 | - | - | [8] | |||

| Senexin B | CDK8 | - | 140 | Inhibits TNBC xenograft tumor progression | [7] | |

| CDK19 | - | 80 | [7] | |||

| MSC2530818 | CDK8 | 2.6 | 4 | pSTAT1SER727 in SW620 cells | IC50 = 8 | [9] |

| CDK19 | - | 4 | [9] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental Protocols

The following are detailed methodologies for key experiments to characterize a CDK8/19 inhibitor like CDK8-IN-18.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay measures the ability of an inhibitor to block the enzymatic activity of the purified CDK8/Cyclin C complex.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to the inhibition of kinase activity. The ADP-Glo™ Kinase Assay is a common method.[8]

Materials:

-

Purified recombinant CDK8/Cyclin C and CDK19/Cyclin C enzymes.

-

Kinase substrate (e.g., generic peptide substrate or STAT1 protein).

-

ATP.

-

CDK8-IN-18 at various concentrations.

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

ADP-Glo™ Kinase Assay kit (Promega).

-

384-well plates.

Protocol:

-

Reaction Setup: In a 384-well plate, add the kinase assay buffer, the kinase substrate, and serial dilutions of CDK8-IN-18.

-

Enzyme Addition: Add the purified recombinant CDK8/Cyclin C complex to all wells except for the "no enzyme" control.

-

Initiation: Start the kinase reaction by adding a solution of ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a light signal. Incubate for 30 minutes at room temperature.

-

Measurement: Read the luminescence on a plate reader.

-

Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular environment.[7][10]

Principle: The binding of a ligand, such as CDK8-IN-18, to its target protein (CDK8) stabilizes the protein, leading to an increased resistance to thermal denaturation. This thermal shift can be quantified.

Materials:

-

Human cancer cell line expressing CDK8 (e.g., HCT116).

-

Cell culture medium.

-

CDK8-IN-18 and vehicle control (e.g., DMSO).

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

Thermal cycler.

-

Lysis buffer (e.g., RIPA buffer).

-

Antibodies for Western blotting (anti-CDK8, loading control).

Protocol:

-

Cell Culture and Treatment: Culture HCT116 cells to ~80% confluency. Treat the cells with various concentrations of CDK8-IN-18 or a vehicle control for 1-2 hours at 37°C.[7]

-

Heating and Lysis:

-

Harvest and wash the cells with ice-cold PBS.

-

Resuspend the cells in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Analysis by Western Blot:

-

Collect the supernatant (soluble protein fraction).

-

Determine the protein concentration.

-

Analyze the amount of soluble CDK8 at each temperature by Western blotting.

-

-

Data Analysis:

-

Plot the normalized soluble CDK8 fraction against the temperature to generate melting curves.

-

A shift in the melting temperature (Tm) in the presence of CDK8-IN-18 indicates target engagement.[7]

-

Western Blot for Phospho-STAT1 (Ser727) Inhibition

This assay confirms the functional inhibition of CDK8 in cells by measuring the phosphorylation of a known downstream substrate, STAT1, at serine 727.

Principle: CDK8 phosphorylates STAT1 at Ser727. Inhibition of CDK8 with CDK8-IN-18 will lead to a decrease in the level of phosphorylated STAT1 (pSTAT1-S727), which can be detected by a specific antibody.

Materials:

-

Human cell line (e.g., SW620 or a cell line responsive to IFNγ).

-

CDK8-IN-18.

-

Stimulating agent (e.g., IFNγ), if required.

-

Lysis buffer (RIPA) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and blotting apparatus.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-pSTAT1-S727, anti-total STAT1, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with various concentrations of CDK8-IN-18 for 1-2 hours.

-

Stimulation (if necessary): Add a stimulating agent like IFNγ (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pSTAT1-S727 and total STAT1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for pSTAT1-S727 and normalize to total STAT1 and the loading control. Plot the normalized pSTAT1-S727 levels against the inhibitor concentration.

References

- 1. Buy Bms-986158 (EVT-263366) | 1800340-40-2 [evitachem.com]

- 2. CDK8-IN-18 - Immunomart [immunomart.com]

- 3. amsbio.com [amsbio.com]

- 4. CDK8-IN-18|Potent CDK8 Inhibitor|For Research Use [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ABZI-1 | STING agonist | Glixxlabs.com High Quality Supplier [glixxlabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Discovery of a novel cyclin-dependent kinase 8 inhibitor with an oxindole core for anti-inflammatory treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Potent and Selective CDK8 Inhibition in Acute Myeloid Leukemia: A Technical Guide

Disclaimer: This technical guide synthesizes the current preclinical data on potent and selective Cyclin-Dependent Kinase 8 (CDK8) inhibitors in the context of Acute Myeloid Leukemia (AML). As of December 2025, publicly available information on a specific inhibitor designated "CDK8-IN-18" is unavailable. Therefore, this document utilizes data from well-characterized, potent, and selective CDK8 inhibitors as representative examples to illustrate the therapeutic potential and methodologies for evaluation.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted agents, AML, particularly in relapsed or refractory cases, presents a significant therapeutic challenge with high recurrence rates and poor survival outcomes.[1] Cyclin-Dependent Kinase 8 (CDK8) has emerged as a key oncogenic driver in AML, making it a compelling therapeutic target.[1] CDK8 is a component of the Mediator complex, a crucial regulator of transcription, and its dysregulation is implicated in the pathogenesis of various cancers, including AML. This guide provides an in-depth overview of the therapeutic potential of CDK8 inhibition in AML, focusing on the mechanism of action, preclinical efficacy, and relevant experimental protocols for the evaluation of potent and selective CDK8 inhibitors.

Mechanism of Action

CDK8 exerts its oncogenic effects in AML primarily through the modulation of transcriptional programs that control leukemic cell proliferation, survival, and differentiation. A key signaling pathway regulated by CDK8 in AML is the STAT pathway.[2] CDK8 can directly phosphorylate the transcription factors STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][3] This phosphorylation is critical for their transcriptional activity, which in turn drives the expression of genes essential for leukemic stem cell (LSC) maintenance and AML progression.

Inhibition of CDK8 with selective small molecules has been shown to decrease the phosphorylation of STAT1 and STAT5 in AML cells, leading to the downregulation of their target genes.[1][3] This disruption of the STAT signaling cascade is a primary mechanism by which CDK8 inhibitors exert their anti-leukemic effects, including inhibition of proliferation and induction of apoptosis.

Preclinical Efficacy: Quantitative Data

The anti-leukemic activity of representative potent and selective CDK8 inhibitors has been demonstrated in a variety of in vitro and in vivo preclinical models of AML.

Table 1: In Vitro Kinase and Anti-proliferative Activity

| Compound/Inhibitor | Target | IC50 (nM) | AML Cell Line | GC50 (µM) | Reference |

| Novel Inhibitor | CDK8 | 0.02 | MOLM-13 | - | [1] |

| 0.03 | MV4-11 | - | [1] | ||

| Compound 12 | CDK8 | 39.2 ± 6.3 | MOLM-13 | 0.02 ± 0.01 | [3] |

| MV4-11 | 0.03 ± 0.01 | [3] | |||

| Compound 43 | CDK8 | 51.9 | MOLM-13 | 1.57 ± 0.59 | [2] |

| SEL120-34A | CDK8 | 4.4 | - | - | |

| CDK19 | 10.4 | - | - | ||

| MK256 | CDK8/cyclin C | 2.5 | MV-4-11 | 0.023 | |

| CDK19/cyclin C | 3.3 | MOLM-14 | 0.024 | ||

| SKNO-1 | 0.073 | ||||

| KG-1 | 0.080 | ||||

| SET-2 | 0.212 | ||||

| NOMO-1 | 0.646 | ||||

| MONO-MAC-6 | 1.258 |

IC50: Half-maximal inhibitory concentration; GC50: Half-maximal growth inhibitory concentration.

Table 2: In Vivo Pharmacokinetics of a Representative CDK8 Inhibitor

| Administration | Dose | t½ (h) | Tmax (h) | Cmax (µg/L) | Bioavailability (F%) | Clearance (L/h/kg) | Reference |

| Oral (p.o.) | 10 mg/kg | 0.95 | 0.88 | 821.82 | 38.80 | - | [1] |

| Intravenous (i.v.) | 2 mg/kg | 1.12 | 0.33 | 647.79 | - | 2.45 | [1] |

t½: Half-life; Tmax: Time to maximum concentration; Cmax: Maximum concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of CDK8 inhibitors. Below are protocols for key experiments.

CDK8 Kinase Inhibition Assay

This assay determines the in vitro potency of the inhibitor against the CDK8 enzyme.

-

Materials: Recombinant human CDK8/Cyclin C complex, substrate peptide (e.g., GST-STAT1 TAD), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega), kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/mL BSA), test compound (CDK8 inhibitor), and DMSO.

-

Procedure:

-

Prepare serial dilutions of the CDK8 inhibitor in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant CDK8/Cyclin C, and the substrate peptide.

-

Add the diluted CDK8 inhibitor or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactivity).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction.

-

Quantify the phosphorylation of the substrate. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For ADP-Glo™, follow the manufacturer's protocol to measure luminescence, which correlates with ADP production.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

AML Cell Proliferation Assay

This assay measures the effect of the CDK8 inhibitor on the growth of AML cell lines.

-

Materials: AML cell lines (e.g., MOLM-13, MV4-11), complete culture medium (e.g., RPMI-1640 with 10% FBS), CDK8 inhibitor, DMSO, 96-well plates, and a cell viability reagent (e.g., CellTiter-Glo®, Promega).

-

Procedure:

-

Seed AML cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).

-

Prepare serial dilutions of the CDK8 inhibitor in the culture medium.

-

Add the diluted inhibitor or DMSO (vehicle control) to the cells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the luminescence or absorbance, which is proportional to the number of viable cells.

-

Calculate the percent of viable cells relative to the vehicle-treated control and determine the GC50 value.

-

Western Blot Analysis for STAT Phosphorylation

This method is used to confirm the mechanism of action by assessing the phosphorylation status of STAT1 and STAT5.

-

Materials: AML cell line (e.g., MOLM-13), CDK8 inhibitor, DMSO, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-pSTAT1 S727, anti-STAT1, anti-pSTAT5 S726, anti-STAT5, anti-GAPDH or β-actin), and HRP-conjugated secondary antibodies.

-

Procedure:

-

Treat AML cells with increasing concentrations of the CDK8 inhibitor or DMSO for a specified time (e.g., 6 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT1 and STAT5.

-

In Vivo AML Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of the CDK8 inhibitor.

-

Materials: Immunocompromised mice (e.g., NOD/SCID), AML cell line (e.g., MOLM-14), Matrigel, CDK8 inhibitor, and vehicle control.

-

Procedure:

-

Subcutaneously inject a suspension of AML cells and Matrigel into the flank of the mice.

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the CDK8 inhibitor (e.g., by oral gavage) or vehicle control to the respective groups daily or as per the determined dosing schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Conclusion

The preclinical data strongly support the therapeutic potential of potent and selective CDK8 inhibitors in AML. The mechanism of action, centered on the inhibition of the oncogenic STAT signaling pathway, provides a solid rationale for their clinical development. The quantitative data from in vitro and in vivo studies demonstrate significant anti-leukemic activity at tolerated doses. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel CDK8 inhibitors as a promising therapeutic strategy for AML. Further research will be crucial to translate these preclinical findings into effective treatments for patients with this challenging disease.

References

The Impact of CDK8 Inhibition on STAT1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription through its role as a component of the Mediator complex. One of its key substrates is the Signal Transducer and Activator of Transcription 1 (STAT1), a pivotal protein in cytokine signaling, particularly in response to interferons (IFNs). CDK8-mediated phosphorylation of STAT1 at serine 727 (S727) is a crucial post-translational modification that modulates its transcriptional activity. This technical guide provides an in-depth overview of the effect of CDK8 inhibition, with a focus on the inhibitor CDK8-IN-18, on STAT1 phosphorylation.

The Role of CDK8 in STAT1 Signaling

The Janus kinase (JAK)-STAT pathway is a primary mode of signal transduction for many cytokines. Upon stimulation with interferon-gamma (IFNγ), STAT1 is phosphorylated on tyrosine 701 (Y701) by JAKs, leading to its dimerization and translocation to the nucleus.[1] Within the nucleus, CDK8, as part of the Mediator complex, further phosphorylates STAT1 at S727, which is essential for its full transcriptional activation of target genes.[1][2] Inhibition of CDK8 kinase activity is therefore a key strategy to modulate STAT1-mediated gene expression.

Several studies have demonstrated that the inhibition of CDK8 leads to a reduction in STAT1 S727 phosphorylation. This has been observed for both basal and IFNγ-induced phosphorylation levels.[3] The functional consequence of inhibiting this phosphorylation event can be complex, leading to both positive and negative regulation of different IFNγ-responsive genes.[4]

CDK8-IN-18: A Potent Inhibitor of CDK8/19

CDK8-IN-18 is a potent and selective inhibitor that targets both CDK8 and its close paralog, CDK19.[5] While detailed peer-reviewed studies on the specific effects of CDK8-IN-18 on STAT1 phosphorylation are limited, its mechanism of action is understood to involve the modulation of STAT1 phosphorylation.[6] One supplier reports an IC50 of 43 μM for CDK8.[7][8][9]

The following sections will detail the effects of CDK8 inhibition on STAT1 phosphorylation, drawing from data on well-characterized CDK8 inhibitors as representative examples, and provide protocols for assessing these effects.

Quantitative Data on the Effect of CDK8 Inhibitors on STAT1 Phosphorylation

The inhibition of STAT1 S727 phosphorylation by various CDK8 inhibitors has been demonstrated in multiple studies. The data is often presented as a dose-dependent reduction in the phosphorylated form of STAT1 (pSTAT1 S727) as determined by Western blotting.

| Inhibitor | Cell Line | Treatment Conditions | Effect on pSTAT1 S727 | Reference |

| T-474 | VCaP (prostate cancer) | Not specified | Suppression of basal and IFNγ-induced phosphorylation | [10] |

| T-418 | VCaP (prostate cancer) | Not specified | Suppression of basal and IFNγ-induced phosphorylation | [10] |

| Senexin B | Various tumor cells | Not specified | Decrease in basal and IFNγ-induced phosphorylation | [3] |

| Flavopiridol (pan-CDK inhibitor) | Murine bone-marrow-derived macrophages (BMDMs) | 500 nM, 15 min pretreatment | Blocked IFNγ- and IFNβ-induced phosphorylation | [11] |

Signaling Pathway and Experimental Workflow

Signaling Pathway

The following diagram illustrates the role of CDK8 in the IFNγ-JAK-STAT signaling pathway and the point of intervention for CDK8 inhibitors like CDK8-IN-18.

Caption: IFNγ-JAK-STAT1 signaling and CDK8-mediated phosphorylation of STAT1 at S727.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the effect of a CDK8 inhibitor on STAT1 phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amsbio.com [amsbio.com]

- 6. CDK8-IN-18|Potent CDK8 Inhibitor|For Research Use [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. oncotarget.com [oncotarget.com]

- 11. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

understanding the selectivity profile of CDK8-IN-18

An In-depth Technical Guide to the Selectivity Profile of CDK8-IN-18 For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of CDK8-IN-18, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction to CDK8 and its Role in Transcription

Cyclin-dependent kinase 8 (CDK8) and its close homolog CDK19 are key components of the Mediator complex, a crucial multiprotein assembly that regulates gene transcription by RNA polymerase II.[1][2] The CDK8/19 kinase module, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to modulate its transcriptional activity.[1][3] This regulation can be both positive and negative, influencing a variety of signaling pathways implicated in cancer and other diseases, including the Wnt/β-catenin, STAT, TGF-β, and Notch pathways.[4] Given its role in oncogenesis, CDK8 has emerged as a significant target for therapeutic intervention.

CDK8-IN-18, also known as ZINC584617986, is a potent and selective dual inhibitor of CDK8 and CDK19.[2][5] The following sections provide a detailed analysis of its selectivity and the methods used to determine it. Note that publicly available data for a compound designated "CDK8/19-IN-1" is presented here, which is understood to be the same as or a very close analog of CDK8-IN-18.

Data Presentation: Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the quantitative data on the inhibitory activity of CDK8/19-IN-1.

Table 1: Biochemical Potency against Target Kinases

| Target | IC50 (nM) | Assay Type |

| CDK8 | 0.46 | Not Specified |

| CDK19 | 0.99 | Not Specified |

| CDK9 | 270 | Not Specified |

Data sourced from TargetMol product information for CDK8/19-IN-1.[6]

Table 2: Dissociation Constants (Kd) for Selected Kinases

| Target | Kd (nM) |

| CDK19 | 25 |

| CDK8 | 46 |

| DYRK1B | 81 |

| HASPIN | 86 |

| YSK4 | 97 |

| HIPK1 | 160 |

| EPHA3 | >3000 |

Data sourced from TargetMol product information for CDK8/19-IN-1.[6]

Table 3: Off-Target Kinase Inhibition Profile

The following kinases were inhibited by >50% at a concentration of 1 µM of CDK8/19-IN-1.

| Kinase |

| GSK3β |

| PLK1 |

| ASK1 |

| CK1δ |

| PKA |

| ROCK1 |

| PKCθ |

| CDC7 |

Data sourced from TargetMol product information for CDK8/19-IN-1.[6]

Table 4: Cellular Activity

| Cell Line Type | GI50 Range (nM) |

| Colon Cancer | 0.43 - 2.5 |

| Multiple Myeloma | 0.43 - 2.5 |

| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5 |

| Lung Cancer | 0.43 - 2.5 |

Data sourced from TargetMol product information for CDK8/19-IN-1.[6]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the selectivity and cellular effects of CDK8 inhibitors are provided below.

Biochemical Kinase Activity Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified CDK8/Cyclin C complex. A common method is a luminescence-based assay that quantifies ATP consumption.

Principle: The amount of ADP produced in the kinase reaction is converted into a light signal. Inhibition of kinase activity results in less ADP production and a lower light signal.

Protocol Outline (based on ADP-Glo™ Kinase Assay): [7]

-

Reaction Setup: In a 96-well or 384-well plate, add kinase assay buffer, the kinase substrate (e.g., a generic peptide substrate), and serial dilutions of CDK8-IN-18.

-

Enzyme Addition: Add the purified recombinant CDK8/Cyclin C complex to all wells except for the "no enzyme" control.

-

Initiation: Start the reaction by adding a solution of ATP. Incubate at 30°C for a specified time (e.g., 45-60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a light signal.

-

Measurement: Read the luminescence on a plate reader.

-

Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Cellular Target Engagement Assay (Phospho-STAT1 Western Blot)

To confirm that the inhibitor engages its target in a cellular context, one can measure the phosphorylation of a known CDK8 substrate. Phosphorylation of STAT1 on serine 727 (pSTAT1-S727) is a widely used biomarker for CDK8 activity.[1][8]

Principle: Inhibition of CDK8 by CDK8-IN-18 will result in a reduction of pSTAT1 (S727) levels, which can be detected by a specific antibody.

Protocol Outline:

-

Cell Culture and Treatment: Plate cells (e.g., SW620 colorectal carcinoma cells) and allow them to adhere. Treat the cells with various concentrations of CDK8-IN-18 for a specified period.

-

Stimulation: Stimulate the cells with a cytokine such as interferon-beta (IFNβ) to induce STAT1 phosphorylation.[8]

-

Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for pSTAT1 (S727) and total STAT1. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of STAT1 phosphorylation.

Cell Viability/Proliferation Assay (GI50 Determination)

This assay measures the effect of the inhibitor on cell growth and proliferation.

Principle: The concentration of the inhibitor that causes a 50% reduction in cell growth (GI50) is determined.

Protocol Outline:

-

Cell Plating: Seed cells in 96-well plates at a specific density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of CDK8-IN-18.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to the wells and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.

-

Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to calculate the GI50 value.

Mandatory Visualization

Signaling Pathway Diagrams

Caption: CDK8 in the Wnt/β-catenin signaling pathway.

Caption: CDK8-mediated phosphorylation of STAT1.

Experimental Workflow Diagram

Caption: Workflow for characterizing a CDK8 inhibitor.

References

- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK8-IN-18 - Immunomart [immunomart.com]

- 3. The Human CDK8 Subcomplex Is a Histone Kinase That Requires Med12 for Activity and Can Function Independently of Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amsbio.com [amsbio.com]

- 6. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

CDK8-IN-18: A Technical Guide to its Role in Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CDK8-IN-18, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). This document details its mechanism of action in transcriptional regulation, presents quantitative data on its biochemical and cellular activity, and provides comprehensive protocols for key experimental assays.

Core Concept: CDK8 as a Transcriptional Regulator

Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, a multiprotein assembly that acts as a crucial bridge between gene-specific transcription factors and the RNA polymerase II machinery.[1] The CDK8 kinase module, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to modulate its transcriptional activity. This regulation can be both positive and negative, influencing a variety of signaling pathways implicated in cancer and other diseases, including the Wnt/β-catenin, p53, and STAT1 pathways.[1][2][3]

CDK8-IN-18 and its analogs are potent chemical probes designed to selectively inhibit the kinase activity of CDK8, thereby allowing for the elucidation of its roles in these critical cellular processes.

Quantitative Data for CDK8 Inhibitors

The following tables summarize the biochemical potency and selectivity of potent CDK8 inhibitors, such as the tool compound 32 , which is structurally related to CDK8-IN-18.[1]

Table 1: Biochemical Potency and Selectivity of a Representative CDK8 Inhibitor (Compound 32) [1]

| Target | IC50 (µM) | Selectivity vs. CDK8/CycC | Assay Type |

| CDK8/CycC | ~0.0015 | - | Fluorescence Polarization |

| CDK9/CycT1 | 1.1 | 730-fold | Fluorescence Polarization |

Table 2: Kinase Selectivity Profile of Compound 32 [1]

A comprehensive kinase panel screening of Compound 32 was performed against 209 kinases at a concentration of 1 µM (approximately 670-fold greater than its IC50 for CDK8). The results demonstrated exceptional selectivity for CDK8.

| Kinase Category | Inhibition at 1 µM |

| CDK Family | No significant inhibition of CDK1, CDK2, CDK4, etc. |

| Other Kinases | Minimal inhibition across the panel. |

Signaling Pathways and Mechanisms

CDK8 exerts its influence on transcription through multiple mechanisms. It can directly phosphorylate transcription factors, such as STAT1, modulating their activity. Additionally, as part of the Mediator complex, it can influence the assembly and function of the transcriptional machinery at gene promoters.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity and target engagement of CDK8-IN-18 are provided below.

In Vitro Kinase Assay (Fluorescence Polarization)

This assay quantitatively measures the inhibition of CDK8/Cyclin C kinase activity by CDK8-IN-18.

Principle: The assay is based on the competitive displacement of a fluorescently labeled probe from the ATP binding site of CDK8 by an inhibitor. Inhibition results in a decrease in the fluorescence polarization signal.

Materials:

-

Purified recombinant CDK8/CycC enzyme

-

Fluorescent probe

-

Assay buffer

-

CDK8-IN-18

-

384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of CDK8-IN-18 in DMSO.

-

Assay Plate Preparation: Add the serially diluted CDK8-IN-18 to the wells of the microplate. Include a DMSO vehicle control.

-

Reaction Mixture: Prepare a master mix containing the CDK8/CycC enzyme and the fluorescent probe in the assay buffer.

-

Incubation: Add the reaction mixture to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify the direct binding of CDK8-IN-18 to CDK8 in a cellular environment.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal stabilization is detected by quantifying the amount of soluble protein remaining after a heat challenge.

Materials:

-

Cultured cells (e.g., HCT-116)

-

CDK8-IN-18

-

PBS with protease inhibitors

-

Lysis buffer

-

Equipment for Western blotting (SDS-PAGE, transfer system, etc.)

-

Primary antibody against CDK8

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Treat cultured cells with CDK8-IN-18 or a vehicle control (DMSO) for 1-2 hours.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-64°C) for 3 minutes, followed by cooling.

-

Cell Lysis: Lyse the cells using freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates to pellet the precipitated proteins and collect the supernatant.

-

Western Blot Analysis:

-

Normalize the protein concentrations of the soluble fractions.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against CDK8, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for CDK8 at each temperature. A shift in the melting curve for the CDK8-IN-18-treated samples compared to the vehicle control indicates target engagement.

STAT1 Phosphorylation Assay (Western Blot)

This cellular assay determines the ability of CDK8-IN-18 to inhibit the kinase activity of CDK8 by measuring the phosphorylation of its downstream substrate, STAT1, at serine 727.[1]

Principle: Stimulation of cells with interferon-gamma (IFNγ) induces CDK8-dependent phosphorylation of STAT1 at S727. Inhibition of CDK8 by CDK8-IN-18 leads to a reduction in the levels of phosphorylated STAT1 (pSTAT1).

Materials:

-

Cultured cells (e.g., HCT-116)

-

CDK8-IN-18

-

IFNγ

-

Lysis buffer with protease and phosphatase inhibitors

-

Equipment for Western blotting

-

Primary antibodies against pSTAT1 (S727) and total STAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Pre-treat cells with various concentrations of CDK8-IN-18 or a vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with IFNγ for a short period (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Western Blot Analysis:

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against pSTAT1 (S727) and total STAT1.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for pSTAT1 and total STAT1. Normalize the pSTAT1 signal to the total STAT1 signal to determine the dose-dependent inhibition of STAT1 phosphorylation by CDK8-IN-18.

References

Preliminary Studies on CDK8 Inhibition in Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a significant transcriptional regulator implicated in the pathogenesis of various malignancies, including breast cancer. As a component of the Mediator complex, CDK8 plays a pivotal role in modulating the activity of RNA polymerase II and numerous transcription factors, thereby influencing key oncogenic signaling pathways. This technical guide provides an in-depth analysis of the preliminary studies on CDK8 inhibition in breast cancer, with a focus on the available data for CDK8 inhibitors. Due to the limited publicly available data specifically for CDK8-IN-18 in breast cancer, this document leverages information from structurally related and functionally analogous CDK8 inhibitors, such as CDK8-IN-1 and Senexins, to provide a comprehensive overview. This guide summarizes quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways to support ongoing research and drug development efforts in this area.

Introduction to CDK8 in Breast Cancer

Cyclin-dependent kinase 8 (CDK8) is a serine/threonine kinase that, along with its paralog CDK19, functions as a regulatory subunit of the Mediator complex.[1][2] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby playing a critical role in gene expression.[1][3] In the context of breast cancer, elevated CDK8 expression has been associated with tumor progression and a shorter relapse-free survival, suggesting its role as a negative prognostic marker.[4]

CDK8's oncogenic functions in breast cancer are multifaceted. It has been shown to act as a downstream mediator of estrogen receptor (ER) signaling, a key driver in the majority of breast cancers.[4][5] Inhibition of CDK8 can suppress estrogen-induced transcription and the growth of ER-positive breast cancer cells.[4][5] Furthermore, CDK8 is involved in other critical cancer-related signaling pathways, including the Wnt/β-catenin, TGF-β, and STAT pathways.[6][7][8] Given its central role in transcriptional regulation and its association with poor outcomes, CDK8 has become an attractive therapeutic target for the development of novel anti-cancer agents.

Quantitative Data on CDK8 Inhibitors

Table 1: Biochemical Potency of CDK8 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type |

| CDK8-IN-1 Analog | CDK8/cyclin C | 1.5 | Kinase Assay |

| CDK19/cyclin C | 1.9 | Kinase Assay | |

| Senexin A | CDK8 | 280 | Kinase Assay |

| Senexin B | CDK8/CDK19 | 24-50 | Kinase Assay |

Data compiled from publicly available sources.[9][10][11]

Table 2: Cellular Anti-proliferative Activity (GI50) of CDK8-IN-1

| Cancer Type | GI50 Range (nM) |

| Colon Cancer | 0.43 - 2.5 |

| Multiple Myeloma | 0.43 - 2.5 |

| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5 |

| Lung Cancer | 0.43 - 2.5 |

Data represents the concentration required for 50% inhibition of cell growth and is sourced from TargetMol.[12]

Table 3: Cellular Target Engagement of a Potent CDK8 Inhibitor

| Target | IC50 (nM) | Assay Type |

| STAT1-S727 Phosphorylation | < 10 | Cell-based Assay |

This assay measures the phosphorylation of a known CDK8 substrate, STAT1, at serine 727, which serves as a biomarker for CDK8 activity in cells.[11]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of CDK8 inhibitors.

Cell Viability Assay (CCK-8 or MTT Assay)

This protocol determines the effect of a CDK8 inhibitor on the viability and proliferation of breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

CDK8 inhibitor (e.g., CDK8-IN-18) dissolved in DMSO

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed breast cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium and allow them to adhere overnight.[13]

-

Compound Treatment: Prepare serial dilutions of the CDK8 inhibitor in complete growth medium from a concentrated DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor.[12] Include vehicle control (DMSO only) and untreated control wells.

-

Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[12]

-

Viability Assessment:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[14]

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan (B1609692) crystals are fully dissolved.[15]

-

-

Data Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[14][15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 or GI50 value.[13]

Western Blot Analysis for Phospho-STAT1

This protocol assesses the cellular target engagement of the CDK8 inhibitor by measuring the phosphorylation of its downstream substrate, STAT1, at serine 727.[16]

Materials:

-

Breast cancer cell lines

-

CDK8 inhibitor

-